Methyl (2S,4S)-4-[(6-bromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate
Overview
Description
Methyl (2S,4S)-4-[(6-bromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate is a complex organic compound characterized by its unique structure, which includes a brominated naphthalene ring and a pyrrolidine carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4S)-4-[(6-bromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate typically involves multiple steps, starting with the bromination of naphthalene to introduce the bromine atom at the 6-position. This is followed by the formation of the naphthyl ether linkage with the pyrrolidine carboxylate. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S)-4-[(6-bromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The brominated naphthalene ring can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a naphthalene derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives.
Scientific Research Applications
Methyl (2S,4S)-4-[(6-bromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (2S,4S)-4-[(6-bromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The brominated naphthalene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidine carboxylate moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-bromo-2-naphthoate: Similar in structure but lacks the pyrrolidine carboxylate moiety.
2-Bromo-6-methoxynaphthalene: Contains a methoxy group instead of the pyrrolidine carboxylate.
Naphthalene derivatives: Various naphthalene-based compounds with different substituents.
Uniqueness
Methyl (2S,4S)-4-[(6-bromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate is unique due to the combination of the brominated naphthalene ring and the pyrrolidine carboxylate moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler naphthalene derivatives.
Properties
IUPAC Name |
methyl (2S,4S)-4-(6-bromonaphthalen-2-yl)oxypyrrolidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c1-20-16(19)15-8-14(9-18-15)21-13-5-3-10-6-12(17)4-2-11(10)7-13/h2-7,14-15,18H,8-9H2,1H3/t14-,15-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPRBSLAZUWOJI-GJZGRUSLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC3=C(C=C2)C=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC3=C(C=C2)C=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801170907 | |
Record name | L-Proline, 4-[(6-bromo-2-naphthalenyl)oxy]-, methyl ester, (4S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801170907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354486-40-0 | |
Record name | L-Proline, 4-[(6-bromo-2-naphthalenyl)oxy]-, methyl ester, (4S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354486-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Proline, 4-[(6-bromo-2-naphthalenyl)oxy]-, methyl ester, (4S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801170907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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